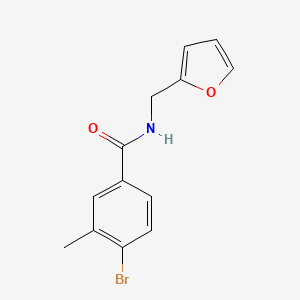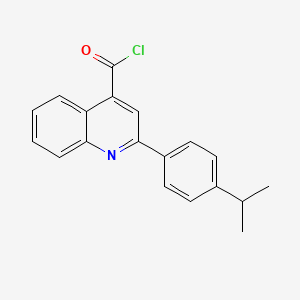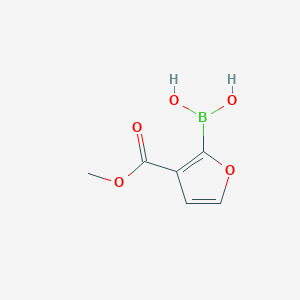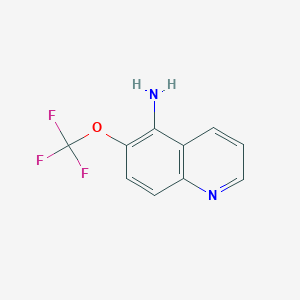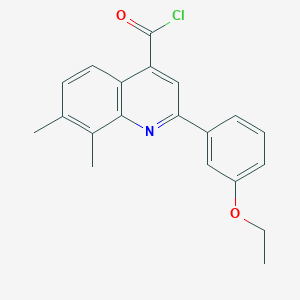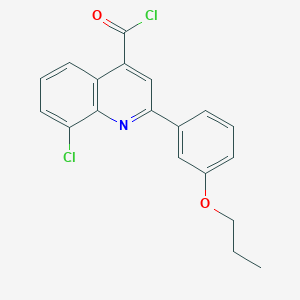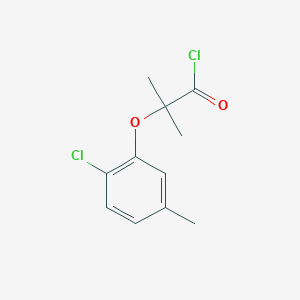![molecular formula C14H14N2O2S B1454362 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine CAS No. 1286732-78-2](/img/structure/B1454362.png)
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine
Overview
Description
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine is a chemical compound with the molecular formula C14H14N2O2S . It has a molecular weight of 274.34 . This compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13 (11)16-14 (19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3, (H,15,16) . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
This compound is solid in its physical form . The NMR spectra of similar compounds show the appearance of four Ar-protons at δ7.36–7.99 ppm, two CH2- protons at δ 5.32 ppm and three CH3 -protons at δ 2.67 ppm .Scientific Research Applications
Synthesis and Chemical Transformations
The chemical compound 4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine, due to its structural features, may participate in a variety of chemical transformations, offering a pathway to acyclic, cyclic, and heterocyclic compounds. These transformations are influenced by the structure of the initial reagents, the strength of the nucleophilic agent, and the reaction conditions, leading to the production of compounds like amides, pyrrolones, benzofurans, and thiadiazoles among others (Kamneva et al., 2018).
Role in Sustainable Chemistry
Compounds derived from or related to this compound might play a significant role in the development of sustainable chemistry solutions, particularly in the synthesis of monomers and polymers, porous carbon materials, and fuels from plant biomass. This highlights the potential of such compounds in replacing non-renewable hydrocarbon sources and contributing to a more sustainable chemical industry (Chernyshev et al., 2017).
Biological Activity
The furan and thiazole moieties present in this compound suggest potential biological activities. Compounds featuring furan and thiazole rings have been extensively studied for their biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. While the specific activities of this compound are not detailed, related structures have shown promise in various therapeutic areas, suggesting potential avenues for research into its biological applications (Ostrowski, 2022).
Pharmacological Applications
The synthesis and pharmacological evaluation of benzofused thiazole derivatives, to which this compound is structurally related, indicate their potential as antioxidant and anti-inflammatory agents. These activities are determined through in vitro evaluations, suggesting the therapeutic potential of such compounds in managing oxidative stress and inflammation (Raut et al., 2020).
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit cyclooxygenase-1 (cox-1) .
Mode of Action
If it is similar to other COX-1 inhibitors, it may work by reducing the production of prostaglandins, which are chemicals that promote inflammation, pain, and fever in the body .
Biochemical Pathways
If it acts as a COX-1 inhibitor, it would affect the arachidonic acid pathway, leading to a decrease in the production of prostaglandins .
Result of Action
If it acts as a COX-1 inhibitor, it would likely result in reduced inflammation, pain, and fever .
Biochemical Analysis
Biochemical Properties
4-ethoxy-N-(furan-2-ylmethyl)benzo[d]thiazol-2-amine plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to bind with certain enzymes, potentially inhibiting or activating them. The nature of these interactions can vary, but they often involve hydrogen bonding, hydrophobic interactions, and van der Waals forces .
Cellular Effects
The effects of this compound on different cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For example, it may activate or inhibit specific signaling pathways, leading to changes in cell proliferation, differentiation, or apoptosis .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It can bind to biomolecules, such as proteins and nucleic acids, altering their structure and function. This binding can result in enzyme inhibition or activation, changes in gene expression, and other molecular alterations. The compound’s ability to interact with multiple targets makes it a versatile tool in biochemical research .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. Its stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions but may degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in sustained changes in cellular processes .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as promoting cell growth or inhibiting tumor formation. At higher doses, it can cause toxic or adverse effects, including organ damage or systemic toxicity. Understanding the dosage effects is essential for determining the compound’s therapeutic potential and safety .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism, leading to the formation of metabolites. These metabolic processes can affect the compound’s activity, bioavailability, and overall efficacy. Additionally, the compound may influence metabolic flux and alter metabolite levels within cells .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its function. The compound can be transported by specific transporters or binding proteins, affecting its localization and accumulation. Understanding these transport mechanisms is essential for predicting the compound’s behavior in biological systems and optimizing its therapeutic potential .
properties
IUPAC Name |
4-ethoxy-N-(furan-2-ylmethyl)-1,3-benzothiazol-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O2S/c1-2-17-11-6-3-7-12-13(11)16-14(19-12)15-9-10-5-4-8-18-10/h3-8H,2,9H2,1H3,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSEFSPSKGQCPNM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=CC=C1)SC(=N2)NCC3=CC=CO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-[(3,4-Dichlorobenzyl)oxy]benzoyl chloride](/img/structure/B1454279.png)
![3-[(3-Methylbenzyl)oxy]benzoyl chloride](/img/structure/B1454281.png)

